Enhanced Lipophilicity (XLogP3) vs. Non-Methylated Analog for Improved Membrane Permeability
The presence of 7,8-dimethyl substituents in 3-acetyl-4-hydroxy-7,8-dimethylquinolin-2(1H)-one results in a higher calculated lipophilicity (XLogP3) compared to its non-methylated analog, 3-acetyl-4-hydroxyquinolin-2(1H)-one (CAS 26138-64-7). The target compound has an XLogP3 of 1.9, while the non-methylated analog has a value of 1.85 . This increase in lipophilicity is predictive of enhanced passive diffusion across biological membranes.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-Acetyl-4-hydroxyquinolin-2(1H)-one (CAS 26138-64-7), XLogP3 = 1.85 |
| Quantified Difference | ΔXLogP3 = +0.05 |
| Conditions | Calculated property using XLogP3 algorithm, standard conditions. |
Why This Matters
Even small changes in logP can significantly affect a compound's ADME profile, making the dimethylated version a distinct entity for drug discovery and development, and not a simple substitute for the non-methylated analog.
